2-Acetylhept-3-enenitrile
Description
2-Acetylhept-3-enenitrile is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an acetyl group, a heptene chain, and a nitrile group
Properties
CAS No. |
143056-81-9 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-acetylhept-3-enenitrile |
InChI |
InChI=1S/C9H13NO/c1-3-4-5-6-9(7-10)8(2)11/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
RKXWDSNWGVMBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C#N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylhept-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylhept-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with a metal catalyst are commonly used.
Substitution: Sodium cyanide (NaCN) and potassium cyanide (KCN) are typical reagents for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reactants used.
Scientific Research Applications
2-Acetylhept-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetylhept-3-enenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo various transformations. The exact pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Acetonitrile (CH3CN): A simpler nitrile with a single carbon chain.
Butyronitrile (C4H7N): A nitrile with a four-carbon chain.
Acrylonitrile (C3H3N): Contains a vinyl group and is used in the production of plastics.
Uniqueness: 2-Acetylhept-3-enenitrile is unique due to its longer carbon chain and the presence of both an acetyl and a nitrile group, which confer distinct chemical properties and reactivity compared to simpler nitriles .
Biological Activity
2-Acetylhept-3-enenitrile is a nitrile compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₈H₉N
- Molecular Weight : 135.16 g/mol
The compound features a nitrile functional group, which is known to impart various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing nitrile groups can exhibit significant antimicrobial properties. A study focusing on nitriles, including this compound, demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 70 µg/mL |
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A notable study assessed the cytotoxicity of several nitriles, including this compound, against human cancer cells.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 25 | Induction of apoptosis |
| MCF-7 (breast) | 15 | Cell cycle arrest |
| A549 (lung) | 20 | Inhibition of proliferation |
The cytotoxic effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.
The biological activity of this compound can be attributed to its interaction with cellular targets. It is believed to interfere with metabolic pathways by inhibiting key enzymes involved in cellular respiration and biosynthesis. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids, which may contribute to its biological effects.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Natural Products evaluated the antimicrobial efficacy of several nitriles, including this compound. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .
Study 2: Cancer Cell Inhibition
Another investigation focused on the anticancer properties of nitriles demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The study highlighted its potential role as an adjunct therapy in cancer treatment due to its ability to selectively target malignant cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
